3-Isopropyl-2-methyl-oxaziridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

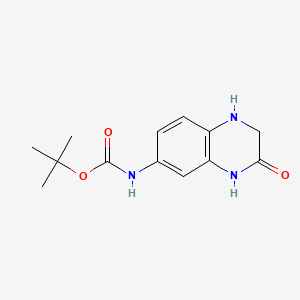

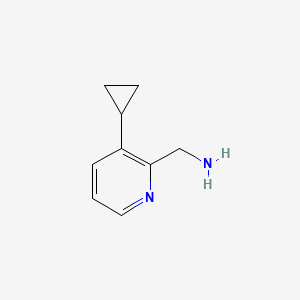

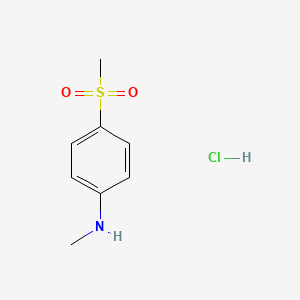

3-Isopropyl-2-methyl-oxaziridine is a type of oxaziridine, which is a subset of a class of versatile oxidants. The characteristic feature of oxaziridines is the presence of two electronegative heteroatoms within a strained three-membered ring . Oxaziridines are generally used in synthesis as atom-transfer reagents .

Synthesis Analysis

Oxaziridines are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . They are used as chiral auxiliaries and chiral ligands in asymmetric synthesis .Molecular Structure Analysis

The molecular structure of 3-Isopropyl-2-methyl-oxaziridine is characterized by a three-membered ring containing nitrogen and oxygen . The presence of two electronegative heteroatoms within this strained ring is a defining feature of oxaziridines .Chemical Reactions Analysis

Oxaziridines are used in a variety of oxidative transformations. They are generally used in synthesis as atom-transfer reagents; oxidations and aminations of alkanes, alkenes, arenes, amines, sulfides, phosphines, and alkoxides are typical reactions observed .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

There has been a remarkable surge in aziridine publications within the last decade alone, which accounts for ∼30% of the total number of reports . This indicates a growing interest in the development of synthetic methods mediated by this class of heterocycles . The future of 3-Isopropyl-2-methyl-oxaziridine and other oxaziridines likely lies in further exploring their potential in various chemical reactions and their applications in different fields .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 3-Isopropyl-2-methyl-oxaziridine can be achieved through the oxidation of 3-Isopropyl-2-methyl-2-oxazoline using m-chloroperbenzoic acid (MCPBA) as the oxidizing agent.", "Starting Materials": [ "3-Isopropyl-2-methyl-2-oxazoline", "m-chloroperbenzoic acid (MCPBA)" ], "Reaction": [ "To a solution of 3-Isopropyl-2-methyl-2-oxazoline in dichloromethane, MCPBA is added slowly with stirring at room temperature.", "The reaction mixture is stirred for several hours until TLC analysis indicates complete conversion of the starting material.", "The reaction mixture is then quenched with saturated sodium bicarbonate solution and extracted with dichloromethane.", "The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to give the crude product.", "The crude product is purified by column chromatography using a suitable solvent system to yield pure 3-Isopropyl-2-methyl-oxaziridine." ] } | |

Número CAS |

1314904-03-4 |

Nombre del producto |

3-Isopropyl-2-methyl-oxaziridine |

Fórmula molecular |

C5H11NO |

Peso molecular |

101.149 |

Nombre IUPAC |

2-methyl-3-propan-2-yloxaziridine |

InChI |

InChI=1S/C5H11NO/c1-4(2)5-6(3)7-5/h4-5H,1-3H3 |

Clave InChI |

BIVGLJVFPQVPNB-UHFFFAOYSA-N |

SMILES |

CC(C)C1N(O1)C |

Sinónimos |

3-Isopropyl-2-methyl-oxaziridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)

![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)

![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)